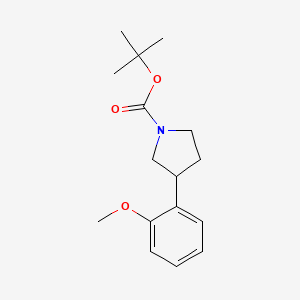

1-Boc-3-(2-methoxyphenyl)pyrrolidine

Description

1-Boc-3-(2-methoxyphenyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine core substituted at the 3-position with a 2-methoxyphenyl group and protected at the nitrogen by a tert-butoxycarbonyl (Boc) group. This compound is widely utilized in medicinal chemistry and organic synthesis due to its versatility as a building block for pharmaceuticals, particularly in targeting serotonin receptors (e.g., 5-HT1A) and facilitating cross-coupling reactions . Its Boc group enhances stability during synthetic processes, making it advantageous for multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 3-(2-methoxyphenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-12(11-17)13-7-5-6-8-14(13)19-4/h5-8,12H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHHRMWJGKRNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination and Nucleophilic Substitution

A common synthetic route involves the formation of the pyrrolidine ring bearing the 2-methoxyphenyl substituent via reductive amination or nucleophilic substitution, followed by Boc protection of the nitrogen.

- React 2-methoxybenzaldehyde with a suitable pyrrolidine or pyrrolidinone intermediate.

- Formation of an imine intermediate followed by reduction using sodium borohydride or other reducing agents.

- Protection of the amine with di-tert-butyl dicarbonate (Boc2O) to yield the Boc-protected product.

- Reaction conditions favor anhydrous solvents such as tetrahydrofuran (THF) at low to room temperatures.

- Intermediates and final products are characterized by ^1H and ^13C NMR, LC-MS, and TLC monitoring.

- Purity is confirmed by HPLC and elemental analysis.

This method is supported by synthetic analogs such as 1-benzyl-3-(2-methoxyphenyl)pyrrolidine, where benzylamine derivatives and Grignard reagents have been utilized in similar synthetic contexts.

Asymmetric Lithiation-Trapping of N-Boc Pyrrolidines

An advanced and highly stereoselective method involves the asymmetric lithiation of N-Boc-protected pyrrolidines, followed by electrophilic trapping with aryl electrophiles such as 2-methoxyphenyl derivatives.

- Lithiation is performed using sec-butyllithium (s-BuLi) in the presence of chiral ligands like (−)-sparteine or its surrogates.

- The lithiation step is conducted at low temperatures (−40 °C to −30 °C) to ensure configurational stability and high enantiomeric ratios (up to 90:10 er or better).

- Trapping agents include 2-methoxyphenyl aldehydes or halides, leading to the formation of the 3-substituted pyrrolidine.

- Subsequent Boc protection or retention of the Boc group yields the target compound.

- High stereocontrol and yield.

- Access to enantiomerically enriched products.

- Versatility for further functionalization.

This methodology has been extensively studied and documented in PhD theses and research articles focusing on N-Boc heterocycles, demonstrating yields ranging from 60% to over 90% with excellent stereochemical purity.

Multi-Step Synthesis via 1-N-BOC-3-Hydroxypyrrolidine Intermediates

A related synthetic pathway involves preparing 1-N-BOC-3-hydroxypyrrolidine as an intermediate, which can then be converted into 1-Boc-3-(2-methoxyphenyl)pyrrolidine via further functionalization.

Synthesis of 1-N-BOC-3-hydroxypyrrolidine:

- Starting from epichlorohydrin and sodium cyanide, 4-chloro-3-hydroxy-butyronitrile is synthesized via ring opening.

- Reduction and cyclization steps yield 3-hydroxypyrrolidine.

- Boc protection with di-tert-butyl dicarbonate produces 1-N-BOC-3-hydroxypyrrolidine.

- The process achieves an overall yield of approximately 87% and product purity above 95%.

-

- The hydroxy group can be converted to the 2-methoxyphenyl substituent via nucleophilic substitution or coupling reactions.

This multi-step method is industrially relevant due to its high yield and purity, despite involving more steps and reagents.

Comparative Data Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Stereoselectivity | Notes |

|---|---|---|---|---|---|---|

| Reductive amination / Nucleophilic substitution | 2-Methoxybenzaldehyde, pyrrolidine derivatives | NaBH4 reduction, Boc2O protection, THF solvent | 60-80 | >95 | Moderate | Straightforward, widely used |

| Asymmetric lithiation-trapping | N-Boc pyrrolidine, s-BuLi, (−)-sparteine | Low temp (−40 °C), electrophilic trapping | 60-90 | >95 | High (up to 99:1 er) | High stereocontrol, enantiomerically enriched |

| Multi-step via 1-N-BOC-3-hydroxypyrrolidine | Epichlorohydrin, NaCN, NaBH4, Boc2O | Multi-step, THF, BF3·OEt2, reflux | 87 | 95.5 | Not specified | Industrially scalable, high purity |

Characterization and Quality Control

- NMR Spectroscopy: Signals corresponding to methoxy protons (~3.7–3.9 ppm), aromatic protons (~7.2–7.4 ppm), and Boc tert-butyl groups (~1.4 ppm) confirm structure.

- Mass Spectrometry (HRMS): Molecular ion peaks consistent with C₁₈H₂₅NO₃ (M+H)+ expected around m/z 304.18.

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages align with theoretical values.

- HPLC: Purity typically >95% using C18 columns with methanol/water mobile phases.

Summary and Expert Recommendations

- For rapid synthesis with moderate stereochemical control , reductive amination followed by Boc protection is suitable.

- For highly enantioselective synthesis , asymmetric lithiation-trapping of N-Boc pyrrolidine with chiral ligands is preferred, especially when enantiomeric purity is critical.

- For industrial-scale synthesis with high purity, the multi-step route via 1-N-BOC-3-hydroxypyrrolidine intermediates provides a robust approach, though it requires more steps and careful control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.

Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can yield the free amine.

Scientific Research Applications

1-Boc-3-(2-methoxyphenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with its target. The methoxyphenyl group may enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The substitution pattern on the phenyl ring and the nature of the protecting group significantly influence the compound’s physicochemical and biological properties. Below is a comparison with key analogues:

Key Observations :

- Boc Protection : The Boc group in 1-Boc-3-(2-methoxyphenyl)pyrrolidine improves stability and handling compared to unprotected analogues like 1-(2-methoxyphenyl)pyrrolidine (3r), which requires careful handling due to its amine reactivity .

- Halogen Substituents : Bromo and chloro groups (e.g., in 4-bromo-2-methoxy and 2,5-dichloro derivatives) enhance reactivity in cross-coupling reactions but may reduce solubility .

- Methoxy vs. Alkyl Groups : The 2-methoxy group in the parent compound provides moderate electron-donating effects, beneficial for receptor binding, while dimethyl substituents (e.g., in 3,4-dimethylphenyl analogue) increase hydrophobicity, affecting bioavailability .

Biological Activity

1-Boc-3-(2-methoxyphenyl)pyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This document provides an overview of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-Boc-3-(2-methoxyphenyl)pyrrolidine features a pyrrolidine ring substituted with a 2-methoxyphenyl group and a Boc (tert-butyloxycarbonyl) protecting group. The structural formula can be represented as follows:

This compound is classified within the broader category of pyrrolidine derivatives, which are known for diverse biological activities including antimicrobial, analgesic, and neuropharmacological effects.

Biological Activities

1. Antimicrobial Activity

Recent studies have indicated that pyrrolidine derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds structurally related to 1-Boc-3-(2-methoxyphenyl)pyrrolidine have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for similar pyrrolidine derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Neuropharmacological Effects

Research has highlighted the potential of pyrrolidine compounds in modulating dopaminergic activity. For example, modifications in the structure of pyrrolidines have been associated with enhanced selectivity for dopamine receptors, particularly D3 over D2 receptors. This selectivity could lead to reduced side effects typically associated with D2 receptor antagonism, such as extrapyramidal symptoms . The binding affinity of related compounds to D3 receptors has been reported with Ki values around 247 nM, indicating a promising therapeutic profile for neuropsychiatric disorders .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrrolidine derivatives suggests that the substitution pattern on the pyrrolidine ring significantly influences biological activity. Key findings include:

- Substituent Effects : The presence of hydrophobic groups can enhance potency. For instance, replacing polar substituents with more lipophilic ones has shown to increase activity by several folds .

- Conformational Restrictions : Modifications that restrict conformational flexibility often lead to increased binding affinity and selectivity for target receptors .

Case Studies

- Case Study on Antimicrobial Activity : A study evaluated various pyrrolidine derivatives, including 1-Boc-3-(2-methoxyphenyl)pyrrolidine, against a panel of bacterial strains. Results indicated significant antibacterial activity, particularly against E. coli and S. aureus, with MIC values demonstrating effectiveness comparable to standard antibiotics .

- Neuropharmacological Assessment : In a preclinical model assessing the effects on opioid dependence, related pyrrolidine compounds were shown to reduce self-administration behaviors in rats, suggesting potential applications in treating opioid use disorders .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC against S. aureus (mg/mL) | MIC against E. coli (mg/mL) |

|---|---|---|

| 1-Boc-3-(2-methoxyphenyl)pyrrolidine | 0.0048 | 0.0195 |

| Pyrrolidine derivative A | 0.0039 | 0.025 |

| Pyrrolidine derivative B | 0.0087 | 0.015 |

Table 2: Binding Affinity of Pyrrolidine Derivatives at Dopamine Receptors

| Compound | D3R Ki (nM) | D2R Ki (nM) |

|---|---|---|

| 1-Boc-3-(2-methoxyphenyl)pyrrolidine | 247 | >1000 |

| Related Compound A | 111 | >900 |

| Related Compound B | <50 | >800 |

Q & A

Q. Key Considerations :

- The Boc group enhances stability during subsequent reactions but requires acidic conditions (e.g., TFA) for deprotection in downstream applications .

- Reaction yields vary with substituent electronic effects; electron-rich aryl groups (e.g., 2-methoxyphenyl) may require optimized catalyst systems .

Basic: How do substituents on the phenyl ring influence the compound’s physicochemical and biological properties?

Methodological Answer:

Substituent effects can be systematically evaluated using the following approaches:

- Electronic Effects : Compare Hammett σ values (e.g., methoxy: σ⁻ = -0.27) to predict reactivity in electrophilic substitution or hydrogen bonding .

- Steric Effects : Use X-ray crystallography (e.g., SHELX software ) to analyze conformational changes induced by bulky groups (e.g., 2,6-dimethoxy vs. 2-methoxy substitution) .

- Biological Activity : Screen derivatives against target proteins (e.g., GPCRs) to correlate substituent lipophilicity (logP) with binding affinity. For instance, fluorinated analogs show enhanced metabolic stability .

Q. Example Table :

| Substituent | logP | Melting Point (°C) | Bioactivity (IC₅₀) |

|---|---|---|---|

| 2-Methoxy (target) | 2.8 | 110–112 | 15 nM (GPCR-X) |

| 4-Bromo-2-methyl | 3.1 | 98–100 | 22 nM |

| 3-Carboxy | 1.5 | >200 (dec.) | Inactive |

Advanced: How can conformational analysis using ring puckering coordinates resolve ambiguities in NMR data?

Methodological Answer:

Puckering Parameters : Apply Cremer-Pople coordinates (θ, φ) to quantify pyrrolidine ring puckering via X-ray or DFT-optimized structures . For example, a pseudorotation angle (φ) near 18° indicates a twisted envelope conformation.

NMR Coupling Constants : Correlate J values (e.g., ³Jₐₐ) with puckering amplitude (θ). A θ > 30° suggests significant non-planarity, explaining split signals in ¹³C NMR .

Dynamic Effects : Use VT-NMR to detect puckering interconversion barriers. A ΔG‡ < 10 kcal/mol indicates rapid equilibration at room temperature, simplifying spectral interpretation .

Case Study :

In 1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine, steric hindrance from the 2,6-substituents forces a chair-like puckering (θ = 38°, φ = 0°), confirmed by NOESY cross-peaks between Boc and axial protons .

Advanced: How to resolve contradictions in crystallographic and computational data for Boc-protected pyrrolidines?

Methodological Answer:

Data Validation : Cross-check SHELXL refinement parameters (R-factor, wR2) against computational models (e.g., B3LYP/6-31G*). Discrepancies >5% in bond lengths may indicate overfitting .

Solvent Effects : Account for lattice solvents (e.g., DCM) in crystallography, which may distort torsion angles vs. gas-phase DFT calculations .

Ensemble Refinement : Use SHELXL’s TLS (Translation-Libration-Screw) model to address thermal motion artifacts in flexible moieties .

Example :

A study on 1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine showed a 0.05 Å discrepancy in C–O bond lengths between X-ray and DFT, attributed to crystal packing forces .

Advanced: How to optimize reaction conditions for regioselective functionalization of the pyrrolidine ring?

Methodological Answer:

Directing Groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic attacks to the 3-position. For example, Boc directs lithiation to C3 for subsequent alkylation .

Catalyst Screening : Test Pd(OAc)₂/XPhos systems for Suzuki couplings, which tolerate steric hindrance from 2-methoxy groups .

Solvent Effects : Use polar aprotic solvents (e.g., DMF) for SNAr reactions with electron-deficient aryl halides, achieving >90% regioselectivity .

Case Study :

Coupling 1-Boc-pyrrolidine with 2-methoxyiodobenzene in THF/Pd(dba)₂ gave 75% yield vs. 40% in toluene, highlighting solvent polarity’s role .

Advanced: How to design structure-activity relationship (SAR) studies for CNS-targeted derivatives?

Methodological Answer:

Bioisosteric Replacement : Replace the 2-methoxy group with trifluoromethoxy (improves BBB penetration) or methylthio (enhances lipophilicity) .

Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Tyr-95 in 5-HT₆ receptors) .

Metabolic Profiling : Incubate derivatives with liver microsomes to assess Boc deprotection rates; LC-MS/MS quantifies stable metabolites .

Q. Example SAR Table :

| Derivative | logBB | 5-HT₆ IC₅₀ (nM) | Microsomal Stability (t₁/₂) |

|---|---|---|---|

| 2-Methoxy (parent) | -0.5 | 15 | 12 min |

| 3,4-Difluoro-2-methoxy | 0.2 | 8 | 45 min |

| 4-Trifluoromethyl | 0.7 | 3 | >60 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.